Melting Point vs. Trifluoromethylbenzoic Acid Isomers
The melting point of 4-methyl-3-(trifluoromethyl)benzoic acid (175.0–179.0 °C) is substantially higher than that of 3-(trifluoromethyl)benzoic acid (116–119 °C) and 2-(trifluoromethyl)benzoic acid (107–111 °C), and is moderately lower than that of 4-(trifluoromethyl)benzoic acid (219–222 °C) . This distinct thermal profile, resulting from the combined influence of the methyl and trifluoromethyl substituents on crystal lattice energy, provides a robust, quantitative identifier for quality control and identity verification that is not achievable with the less-substituted or differently-substituted analogs .
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 175.0–179.0 |
| Comparator Or Baseline | 3-(trifluoromethyl)benzoic acid: 116–119; 2-(trifluoromethyl)benzoic acid: 107–111; 4-(trifluoromethyl)benzoic acid: 219–222; 4-methylbenzoic acid: 177–182 |
| Quantified Difference | Δmp = +58 to +63 vs. 3-CF₃ analog; Δmp = +64 to +72 vs. 2-CF₃ analog; Δmp = -40 to -47 vs. 4-CF₃ analog; Δmp ≈ -2 to -3 vs. 4-methyl analog |
| Conditions | Literature and vendor-reported values; measurement method not uniformly specified |
Why This Matters
The unique melting point serves as a critical QC parameter for confirming identity and purity, directly preventing procurement of an incorrect isomer that could derail a synthetic route.
